N-(1-tert-butylpiperidin-4-yl)butanamide
Description
Properties
IUPAC Name |
N-(1-tert-butylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-5-6-12(16)14-11-7-9-15(10-8-11)13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPWQVORLHAGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCN(CC1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacological Targets
- Opioid Analogs (4-Methoxybutyrylfentanyl, p-Fluoro-butyrylfentanyl) : These compounds feature a phenethyl-piperidine core linked to aryl groups (e.g., 4-methoxyphenyl, 4-fluorophenyl), which are critical for µ-opioid receptor binding . In contrast, this compound lacks the phenethyl group, suggesting divergent target specificity.
- CTPS1 Inhibitors: The patent in describes butanamide derivatives with pyrimidine and sulfonamido groups, indicating a focus on enzyme inhibition rather than receptor agonism. The tert-butyl group in the target compound may similarly enhance selectivity for non-opioid targets .
Physicochemical Properties
- Solubility : The tert-butyl group in this compound likely reduces water solubility compared to p-fluoro-butyrylfentanyl’s hydrochloride salt, which shows moderate solubility in aqueous buffers (~0.25 mg/mL) .
Research Implications and Gaps
While the provided evidence emphasizes opioid analogs and CTPS1 inhibitors, this compound’s unique structure warrants further investigation. Potential areas include:
- Target Identification: Screening for activity against enzymes (e.g., kinases, proteases) or non-opioid receptors.
- ADME Profiling : Experimental determination of solubility, permeability, and metabolic stability.
- Safety Assessment : Toxicity studies to differentiate it from regulated opioid derivatives .
Preparation Methods
Reaction Mechanism and Conditions
Piperidin-4-one undergoes reductive amination with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. The ketone reacts with tert-butylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Typical Procedure :
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Piperidin-4-one (1.0 eq) and tert-butylamine (1.2 eq) are dissolved in dichloroethane (DCE) or tetrahydrofuran (THF).
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STAB (1.5 eq) is added portion-wise at 0°C, followed by stirring at room temperature for 12–24 hours.
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The reaction is quenched with aqueous NaOH, extracted with DCM, and purified via column chromatography.
Advantages and Limitations
-
Advantages : Straightforward one-pot reaction, avoids over-alkylation.
-
Limitations : Steric hindrance from tert-butylamine may reduce reaction efficiency.
Method 2: Alkylation of Piperidin-4-amine with tert-Butyl Bromide
Reaction Protocol
Direct alkylation of piperidin-4-amine with tert-butyl bromide under basic conditions:
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Piperidin-4-amine (1.0 eq) is dissolved in acetonitrile or DMF.
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tert-Butyl bromide (1.5 eq) and potassium carbonate (2.0 eq) are added.
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The mixture is heated to 60°C for 24–48 hours.
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The product is isolated via filtration and solvent evaporation.
Yield : 30–45% (low due to competing quaternary ammonium salt formation).
Optimization Strategies
-
Use of Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves alkylation efficiency.
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Microwave Assistance : Reduces reaction time to 2–4 hours with moderate yield improvement.
Method 3: Protection/Deprotection Strategy Inspired by Patent CN107805218B
Adapted Synthetic Pathway
Amidation of 1-tert-Butylpiperidin-4-amine with Butanoic Acid Derivatives
Acylation via Activated Esters
Procedure :
Coupling Reagent Approach
Example :
-
Reagents : Butanoic acid, HATU, DIPEA in DMF.
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Conditions : Stir at room temperature for 2 hours.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Q & A
Q. What are the optimized synthetic routes for N-(1-tert-butylpiperidin-4-yl)butanamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Piperidine Core Preparation : React tert-butylpiperidin-4-amine with a protected butanoyl chloride derivative under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine, 0–5°C) to form the amide bond .
Deprotection : Use acidic (HCl/EtOH) or catalytic hydrogenation to remove protecting groups if present.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Q. Critical Variables :
- Temperature Control : Excess heat during amidation can lead to racemization or side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
- Yield Optimization : Pilot reactions (e.g., 10 mmol scale) show yields of 60–75%, scalable to 50 mmol with minimal loss .
Q. Table 1: Synthesis Optimization
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | 0°C, DCM, Et₃N | 68 | 92% |
| Deprotection | HCl/EtOH, reflux | 85 | 95% |
| Purification | Ethyl acetate/hexane | 72 | 99% |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include tert-butyl protons (1.2 ppm, singlet) and piperidine ring protons (2.5–3.5 ppm, multiplet) .
- ¹³C NMR : Confirms carbonyl (170–175 ppm) and quaternary carbons in the tert-butyl group .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (calculated for C₁₃H₂₅N₂O: 235.19 g/mol) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for pharmacological assays) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months; analyze by HPLC for degradation products (e.g., hydrolysis of the amide bond) .
- Light Sensitivity : Expose to UV (254 nm) and visible light; monitor spectral changes via UV-Vis (λmax ~228 nm) .
- Recommendation : Long-term storage at -20°C in amber vials under inert gas (argon) minimizes decomposition .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound analogs?
Methodological Answer: Discrepancies often arise from:
- Receptor Binding Assay Variability :
- Use standardized protocols (e.g., radioligand displacement assays for GABAₐ or σ receptors) with positive controls (e.g., Brivaracetam for GABAergic activity) .
- Validate cell lines (e.g., HEK293 vs. SH-SY5Y) to confirm target specificity .
- Metabolic Interference : Pre-incubate compounds with liver microsomes (human/rat) to identify active metabolites that may skew IC₅₀ values .
Case Study : A 2024 study found conflicting IC₅₀ values (1.2 µM vs. 8.7 µM) for a similar butanamide analog. Resolution involved repeating assays with purified enantiomers (R vs. S configuration), revealing stereospecific activity .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Core Modifications :
- Piperidine Substitution : Replace tert-butyl with cyclopropyl or fluorinated groups to enhance blood-brain barrier penetration .
- Amide Linker : Introduce methyl groups α to the carbonyl to reduce metabolic cleavage .
- In Silico Modeling :
- Docking simulations (AutoDock Vina) predict binding to the GABAₐ receptor’s benzodiazepine site. Validate with mutagenesis (e.g., α1-H101R mutation reduces affinity) .
Q. Table 2: SAR Trends
| Modification | Effect on Activity | Reference |
|---|---|---|
| tert-butyl → cyclopropyl | ↑ Lipophilicity, ↑ CNS uptake | |
| Amide methylation | ↓ Metabolic degradation |
Q. What challenges arise in translating in vitro efficacy to in vivo models, and how can they be mitigated?
Methodological Answer:
- Pharmacokinetic Hurdles :
- Bioavailability : Formulate as nanoemulsions or co-administer with P-glycoprotein inhibitors (e.g., verapamil) to enhance oral absorption .
- Half-Life Extension : PEGylate the compound or develop prodrugs (e.g., ester derivatives) .
- Toxicity Screening :
- Conduct hERG channel assays (IC₅₀ >10 µM acceptable) to avoid cardiotoxicity .
- Monitor hepatotoxicity via ALT/AST levels in rodent models after 28-day dosing .
Data Interpretation and Reproducibility
Q. How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
- Internal Calibration : Use deuterated solvents (CDCl₃ or DMSO-d6) with tetramethylsilane (TMS) as a reference.
- Cross-Validation : Compare with computational predictions (e.g., ACD/Labs NMR DB) and published spectra of structural analogs .
- Artifact Identification : Spurious peaks may arise from moisture (e.g., -OH in DMSO-d6) or incomplete purification; repeat analysis after lyophilization .
Q. What statistical methods are recommended for analyzing dose-response data in receptor binding assays?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Reproducibility : Require n≥3 independent experiments with coefficient of variation (CV) <15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
